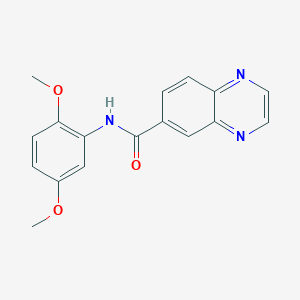

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide

CAS No.:

Cat. No.: VC9349716

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O3 |

|---|---|

| Molecular Weight | 309.32 g/mol |

| IUPAC Name | N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C17H15N3O3/c1-22-12-4-6-16(23-2)15(10-12)20-17(21)11-3-5-13-14(9-11)19-8-7-18-13/h3-10H,1-2H3,(H,20,21) |

| Standard InChI Key | IFMNIBHWWKEVRV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Introduction

N-(2,5-Dimethoxyphenyl)quinoxaline-6-carboxamide is a synthetic compound derived from the quinoxaline family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring, with a carboxamide group at the 6th position of the quinoxaline core. Additionally, it features a dimethoxy-substituted phenyl group attached to the nitrogen atom of the amide. The structural modifications impart unique physicochemical and biological properties to this compound.

Molecular Features

-

Molecular Formula: C16H14N2O3

-

Molecular Weight: Approximately 282.29 g/mol

-

Key Functional Groups:

-

Dimethoxy groups on the phenyl ring enhance lipophilicity.

-

A carboxamide group contributes to hydrogen bonding potential and solubility.

-

Structural Representation

| Feature | Description |

|---|---|

| Core Structure | Quinoxaline (benzene fused with pyrazine) |

| Substituents | 2,5-Dimethoxyphenyl on amide nitrogen |

| Functional Group | Carboxamide at position 6 |

Synthesis Pathways

The synthesis of N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide typically involves:

-

Formation of the Quinoxaline Core:

-

Reaction of o-phenylenediamine with a dicarbonyl compound under acidic conditions.

-

-

Introduction of the Carboxamide Group:

-

Functionalization at the 6th position using carboxylic acid derivatives or acyl chlorides.

-

-

Attachment of the Dimethoxyphenyl Group:

-

Coupling reactions such as amide bond formation with 2,5-dimethoxyaniline.

-

Recent advancements in green chemistry have introduced microwave-assisted synthesis and solvent-free methods, which improve yield and reduce environmental impact .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N-(2-Methoxyphenyl)quinoxaline-6-carboxamide | Single methoxy group on phenyl ring | Weaker lipophilicity; altered activity |

| Quinoxaline-6-carboxamide | No substituents on phenyl ring | Baseline for studying substituent effects |

| N-(5-Chloro-2-methoxyphenyl)quinoxaline | Chlorine substituent | Enhanced lipophilicity; altered pharmacology |

These comparisons highlight how substituents like methoxy or chloro groups significantly influence biological activity and pharmacokinetics .

Future Research Opportunities

-

Biological Target Identification:

-

Investigate interactions with enzymes or receptors.

-

Screen for anticancer or antimicrobial activity.

-

-

Pharmacokinetic Studies:

-

Assess solubility, stability, and bioavailability.

-

-

Synthetic Modifications:

-

Explore alternative substituents to optimize activity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume